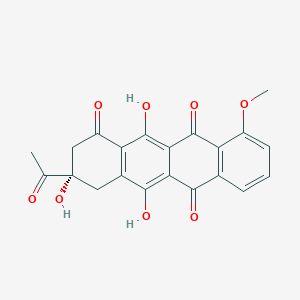
Dehydro Amlodipine N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro Amlodipine N-Oxide is a chemical compound with the molecular formula C20H23ClN2O6 and a molecular weight of 422.86 g/mol . It is a derivative of Amlodipine, a well-known calcium channel blocker used in the treatment of hypertension and angina . This compound is primarily used in pharmaceutical research and development as a reference standard and impurity marker .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Amlodipine N-Oxide involves the oxidation of Dehydro Amlodipine. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dehydro Amlodipine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of Dehydro Amlodipine to this compound using oxidizing agents.
Reduction: Potential reduction back to Dehydro Amlodipine under specific conditions.
Substitution: Possible substitution reactions at the amino or ethoxy groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride; solvents like ethanol or methanol.
Substitution: Various nucleophiles; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); elevated temperatures.
Major Products
Oxidation: This compound.
Reduction: Dehydro Amlodipine.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Dehydro Amlodipine N-Oxide has several scientific research applications:
Pharmaceutical Research: Used as a reference standard and impurity marker in the development and quality control of Amlodipine-based drugs.
Analytical Chemistry: Employed in method development and validation for the detection and quantification of Amlodipine impurities.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Industrial Applications: Utilized in the production of high-purity Amlodipine for pharmaceutical use.
Mecanismo De Acción
The mechanism of action of Dehydro Amlodipine N-Oxide is similar to that of Amlodipine. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells . This results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure . The compound may also exhibit antioxidant properties and enhance the production of nitric oxide, contributing to its vasodilatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Amlodipine: A calcium channel blocker used to treat hypertension and angina.
Dehydro Amlodipine: An intermediate in the synthesis of Amlodipine and its derivatives.
Amlodipine Besylate: A salt form of Amlodipine used in pharmaceutical formulations.
Uniqueness
Dehydro Amlodipine N-Oxide is unique due to its specific oxidation state and structural modifications, which make it a valuable reference standard and impurity marker in pharmaceutical research . Its distinct chemical properties and reactivity also differentiate it from other Amlodipine derivatives .
Propiedades
Fórmula molecular |
C20H23ClN2O6 |
|---|---|
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1-oxidopyridin-1-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23ClN2O6/c1-4-29-20(25)18-15(11-28-10-9-22)23(26)12(2)16(19(24)27-3)17(18)13-7-5-6-8-14(13)21/h5-8H,4,9-11,22H2,1-3H3 |
Clave InChI |
HMVRYAJKOKSVQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C([N+](=C1COCCN)[O-])C)C(=O)OC)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
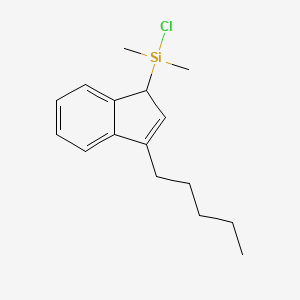

![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
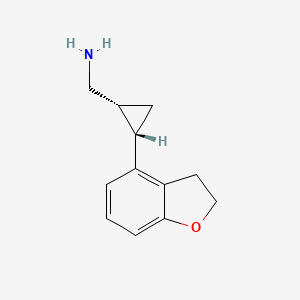
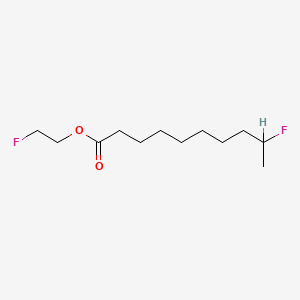
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)
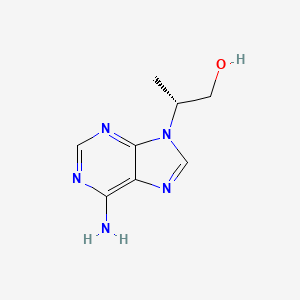
![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)
